[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of triazolo[4,3-b]pyridazine-6-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. According to the Chemical Abstracts Service registry, this compound bears the identifier 56434-29-8, establishing its unique chemical identity within the global database of chemical substances. The formal IUPAC name designates the compound as triazolo[4,3-b]pyridazine-6-carboxylic acid, where the bracketed numbers indicate the specific fusion pattern between the triazole and pyridazine rings.
The structural designation [4,3-b] specifically denotes that the triazole ring is fused to the pyridazine ring through positions 4 and 3 of the triazole ring to positions b of the pyridazine system. This fusion pattern creates a planar bicyclic aromatic system with four nitrogen atoms distributed throughout the ring framework. The molecular formula C₆H₄N₄O₂ reflects the presence of six carbon atoms, four hydrogen atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 164.12 grams per mole.
The compound's Simplified Molecular Input Line Entry System representation appears as O=C(O)C1=NN2/C=N\N=C/2C=C1, providing a linear notation that captures the complete structural information including the carboxylic acid functional group and the heterocyclic ring system. The International Chemical Identifier key MKKUXSHZWHEBCW-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.
Alternative nomenclature systems employed in chemical databases include various synonyms and registry numbers that facilitate cross-referencing across different information systems. The compound is also referenced by its molecular descriptor label MFCD11858501 in chemical supplier catalogs, ensuring consistent identification across commercial and research applications.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKUXSHZWHEBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480778 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56434-29-8 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate with sodium hydroxide, followed by decarboxylation in ethanol . Another approach includes the treatment of the precursor with hydrazine hydrate or ethylene glycol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has identified [1,2,4]triazolo[4,3-b]pyridazine derivatives as potential anticancer agents. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study highlighted that certain derivatives exhibited IC50 values as low as 0.83 µM against A549 cells and demonstrated the ability to inhibit c-Met kinase activity at nanomolar concentrations (IC50 = 48 nM) .
1.2 Kinase Inhibition
The compound has also been explored for its inhibitory effects on specific kinases involved in cancer progression. For example, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been tested for their ability to inhibit c-Met and Pim-1 kinases. These studies utilized the NCI 60-panel cell line to assess anticancer activities and found promising results indicating dual inhibition capabilities .
1.3 Antimicrobial Properties
In addition to anticancer properties, [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid derivatives have shown antimicrobial activity. Compounds synthesized from this framework were evaluated for their antibacterial efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 2–32 μg/mL, indicating strong antibacterial potential .
Material Science Applications
2.1 Supramolecular Chemistry
The unique structural features of this compound make it suitable for applications in supramolecular chemistry. Its ability to form hydrogen bonds and π-π interactions allows it to act as a building block in the synthesis of complex molecular architectures .
2.2 Ionic Liquids
The compound has been investigated for its role in ionic liquids due to its favorable solubility properties and ability to stabilize various ionic species. Research suggests that incorporating this compound into ionic liquid formulations can enhance their efficiency in various chemical processes .
Case Studies
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways . By binding to these kinases, the compound disrupts their function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of [1,2,4]triazolo[4,3-B]pyridazine derivatives are highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis of key analogs:
Key Research Findings and Data Tables
Table 1: BRD4 Inhibitory Activity of Selected Derivatives
| Compound | Substituent (Position 3) | Substituent (Position 6) | BRD4 IC₅₀ (nM) |
|---|---|---|---|
| 6 | CF₃ | NH(CH₂)₂-indole | 48 |
| 29 | SO₂Et | NH(CH₂)₂-indole | 120 |
| 39 | COPh | NH(CH₂)₂-indole | 310 |
| Carboxylic acid | H | COOH | >1000 |
Table 2: Antiproliferative Activity of Ester Derivatives
| Compound | R² Substituent | Cell Line (IC₅₀, μM) |
|---|---|---|
| 14 | Et | HUVEC: 12.3 |
| 15 | Me | A549: 8.7 |
| 16 | iPr | HeLa: 9.5 |
Biological Activity
Overview
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyridazine family, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its development as a pharmaceutical agent.
Chemical Structure
The compound features a triazole ring fused to a pyridazine structure , with a carboxylic acid functional group at the 6-position. This unique arrangement of nitrogen atoms contributes to its chemical reactivity and biological interactions.
| Compound Name | Structure Type | Key Activities |
|---|---|---|
| This compound | Triazolo-Pyridazine | Anticancer, Antimicrobial |
| 6-Chloro-[1,2,4]triazolo[4,3-B]pyridazine | Triazolo-Pyridazine | Antimicrobial |
| SLU-2633 | Triazolo-Pyridazine | Anticryptosporidial |
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- The compound has shown potent antiproliferative effects against A549 , MCF-7 , and Hela cell lines with IC50 values ranging from 0.81 µM to 1.59 µM in laboratory studies .
- Structure-activity relationship (SAR) studies indicate that modifications to the triazolo-pyridazine core can enhance its potency against specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Derivatives of this compound have demonstrated effectiveness against both bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., A. flavus, A. niger), highlighting its potential as an antimicrobial agent .
- Notably, certain derivatives have been reported to possess EC50 values as low as 0.17 µM against Cryptosporidium parvum, indicating strong antiparasitic potential .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various studies:
- Research indicates that it can inhibit pro-inflammatory cytokines in vitro by suppressing pathways such as PI3K/Akt signaling .
- In vivo studies have shown that certain derivatives significantly reduce inflammation markers in animal models.
Molecular Mechanisms
The biological activity of this compound is mediated through multiple mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of enzymes involved in metabolic pathways, leading to either inhibition or activation of their catalytic activities .
- Cell Signaling Modulation : It influences key signaling pathways associated with cell growth and apoptosis.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated the effectiveness of modified triazolopyridazines against cancer cell lines with significant cytotoxicity and apoptosis induction .
- Antimicrobial Efficacy : Another research effort focused on synthesizing new derivatives that showed enhanced antimicrobial activity compared to existing treatments .
Q & A
Q. What are the common synthetic routes for preparing [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid derivatives?
Methodological Answer: The synthesis typically involves stepwise heterocyclic ring formation and functionalization. For example, triazolo-pyridazine cores are constructed via cyclocondensation reactions between pyridazine precursors and triazole-forming reagents (e.g., hydrazines or nitriles). A key route involves:
Initial halogenation : Introducing chlorine at position 6 using POCl₃ or PCl₅ under reflux (e.g., 6-chloro derivatives, CAS 28593-24-0) .
Substitution reactions : Replacing chlorine with carboxylic acid groups via hydrolysis under acidic or basic conditions .
Functionalization : Adding substituents (e.g., alkyl, aryl) at position 3 using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Critical parameters include solvent choice (DMF, toluene), temperature (80–120°C), and catalysts (Pd for cross-coupling).
Q. How do researchers ensure purity and structural fidelity during synthesis?
Methodological Answer: Post-synthetic purification and characterization are essential:
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to obtain high-purity crystalline products .
- Spectroscopic validation : Confirm structures via ¹H/¹³C NMR (peak assignments for triazole and pyridazine protons) and HRMS (exact mass verification) .
- Elemental analysis : Ensure stoichiometric consistency (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for triazolo-pyridazine derivatives?
Methodological Answer: Discrepancies often arise from reaction conditions or side reactions. To resolve these:
- Control experiments : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, BBr₃-mediated demethylation in DCM at room temperature may reduce byproduct formation compared to harsher conditions .
- Mechanistic studies : Use in-situ FTIR or LC-MS to monitor intermediates (e.g., ring-closure vs. decomposition pathways) .
- Reproducibility checks : Cross-validate protocols using inert atmosphere (N₂/Ar) to exclude moisture-sensitive side reactions .
Q. What strategies optimize the introduction of electron-withdrawing groups (EWGs) at position 6 to enhance biological activity?
Methodological Answer: EWGs (e.g., -COOH, -CF₃) modulate electronic and steric properties:
- Directed functionalization : Use protecting groups (e.g., ethyl esters) during synthesis to prevent undesired reactivity. For example, ethyl esters can be hydrolyzed post-synthesis to free carboxylic acids .
- Computational guidance : Perform DFT calculations to predict substituent effects on π-π stacking or hydrogen-bonding interactions with biological targets (e.g., kinases) .
- Biological correlation : Screen derivatives with varying EWGs in enzyme inhibition assays (e.g., IC₅₀ comparisons for COX-2 or kinase targets) .
Q. How are crystallographic studies utilized to resolve ambiguities in regiochemistry or tautomerism?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation:
- Crystal growth : Use slow evaporation of saturated solutions in DMSO/EtOH mixtures to obtain diffraction-quality crystals .
- Data interpretation : Analyze bond lengths (e.g., C-N in triazole vs. pyridazine rings) and torsion angles to confirm regiochemistry. For example, SCXRD confirmed the 1,2,4-triazolo[4,3-b]pyridazine scaffold in CAS 1351952-76-5 .
- Tautomer differentiation : Compare experimental vs. computed (Mercury CSD) hydrogen-bonding networks to identify dominant tautomers .
Q. What methodologies assess the compound’s stability under physiological conditions for drug development?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products .
- Metabolic stability : Use liver microsome models (human/rat) with NADPH cofactors to quantify CYP450-mediated oxidation .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor changes via LC-MS/MS to identify photodegradants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
